Lower LogP vs. 5-Bromo Analog: Enhanced Polarity for Aqueous Reaction Compatibility
5-Chloro-3-(trifluoromethyl)pyridin-2-ol exhibits a calculated LogP of 2.46, which is approximately 0.11–0.23 log units lower than the corresponding 5-bromo analog (LogP 2.57–2.69) [1]. This indicates a measurably lower lipophilicity, which can translate to improved aqueous solubility and better compatibility with polar reaction media.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 |
| Comparator Or Baseline | 5-Bromo-3-(trifluoromethyl)pyridin-2-ol: LogP = 2.57 (Chemscene) / 2.69 (ChemBase) |
| Quantified Difference | ΔLogP = 0.11–0.23 units lower (more polar) |
| Conditions | Computational prediction; consistent across multiple databases |
Why This Matters
Lower LogP suggests better solubility in aqueous–organic solvent mixtures, which can be advantageous for reactions requiring polar conditions or for biological assay preparation.
- [1] ChemBase. 5-Bromo-3-(trifluoromethyl)pyridin-2-ol. LogP: 2.693. Available at: https://www.chembase.cn View Source
